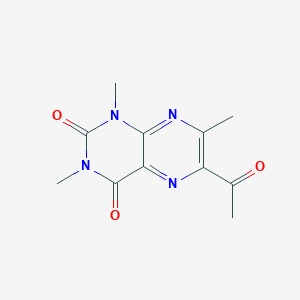
Pyrasulfotole-desmethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrasulfotole-desmethyl is a chemical compound that has been gaining attention in the scientific community due to its potential applications in agriculture. It is a herbicide that has been shown to be effective in controlling weeds in various crops.
Wissenschaftliche Forschungsanwendungen
Pyrasulfotole-desmethyl has been extensively studied for its potential applications in agriculture. It has been shown to be effective in controlling weeds in various crops, including corn, soybean, and wheat. The herbicide has also been tested for its efficacy in combination with other herbicides, and the results have been promising.
Wirkmechanismus
Pyrasulfotole-desmethyl works by inhibiting the enzyme HPPD, which is responsible for the biosynthesis of carotenoids and plastoquinones. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the targeted weeds.
Biochemical and Physiological Effects:
Pyrasulfotole-desmethyl has been shown to have minimal toxicity to non-target organisms, including mammals and birds. Studies have also shown that the herbicide has a low potential for bioaccumulation and is rapidly metabolized in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using pyrasulfotole-desmethyl in lab experiments is its high potency. The herbicide is effective at low concentrations, which allows for more precise experiments. However, the complex synthesis method and specialized equipment required for the synthesis of the compound can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on pyrasulfotole-desmethyl. One area of interest is the development of new formulations of the herbicide that are more effective and have a lower environmental impact. Another area of research is the identification of new targets for the herbicide, which could lead to the development of more potent and selective compounds. Additionally, there is a need for more studies on the environmental fate and transport of pyrasulfotole-desmethyl, which could inform the development of more sustainable agricultural practices.
Conclusion:
In conclusion, pyrasulfotole-desmethyl is a chemical compound that has shown promise in controlling weeds in various crops. The herbicide has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of pyrasulfotole-desmethyl and to develop new and more effective herbicides for sustainable agriculture.
Synthesemethoden
Pyrasulfotole-desmethyl is synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of various reagents and catalysts, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Eigenschaften
IUPAC Name |
5-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S/c1-6-10(12(20)18-17-6)11(19)8-4-3-7(13(14,15)16)5-9(8)23(2,21)22/h3-5H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUCGFZZOULZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904961 |
Source


|
| Record name | Pyrasulfotole-desmethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrasulfotole-desmethyl | |
CAS RN |
936621-05-5 |
Source


|
| Record name | Pyrasulfotole-desmethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




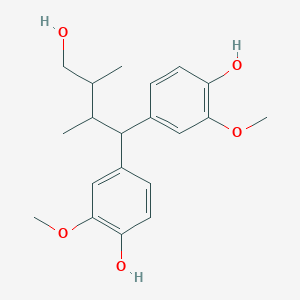


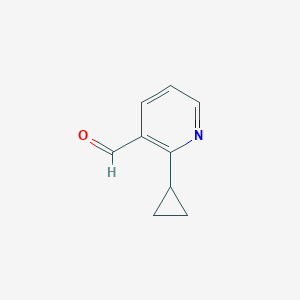
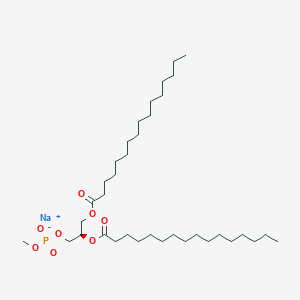
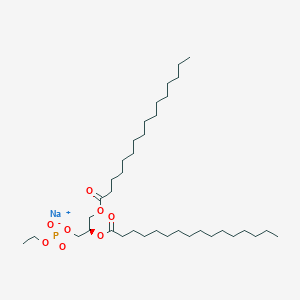

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
